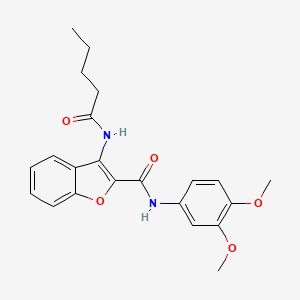
N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide: is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a sulfonamide group attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzoxazole intermediate with a thiol compound in the presence of a base.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl halide in the presence of a suitable catalyst.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group in N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is used as a building block in organic synthesis. It is also used in the development of new synthetic methodologies and as a ligand in coordination chemistry.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to study the binding sites of various enzymes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may have applications as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes by mimicking the structure of natural substrates, leading to enzyme inhibition. The methoxyphenyl group can enhance the compound’s binding affinity to target proteins through hydrophobic interactions. The benzoxazole ring provides structural stability and contributes to the overall binding affinity.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole: Lacks the sulfonamide group but has similar structural features.
2-sulfanyl-1,3-benzoxazole-5-sulfonamide: Lacks the methoxyphenyl group but retains the sulfonamide and sulfanyl groups.
N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide: Lacks the sulfanyl group but has the methoxyphenyl and sulfonamide groups.
Uniqueness: N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is unique due to the presence of all three functional groups (methoxyphenyl, sulfanyl, and sulfonamide) attached to the benzoxazole ring. This combination of functional groups provides a unique set of chemical properties, making it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-19-10-4-2-9(3-5-10)16-22(17,18)11-6-7-13-12(8-11)15-14(21)20-13/h2-8,16H,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYIQJJIOIBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26724431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3005306.png)
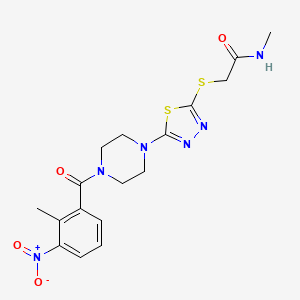
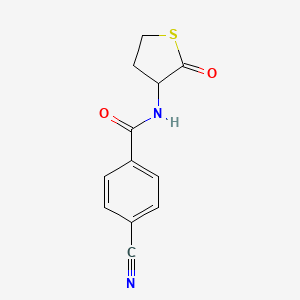

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)
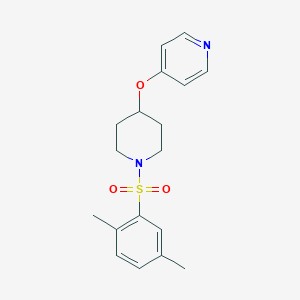
![2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3005313.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)
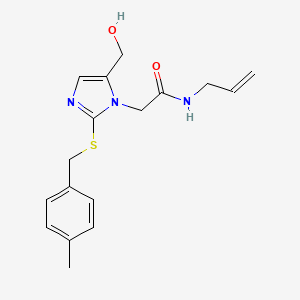
![Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3005322.png)
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)


